Tin(IV) oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
dioxotin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLBLPGZBRYERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sn]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnO2, O2Sn | |
| Record name | TIN(IV) OXIDE | |
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| Record name | TIN(IV) OXIDE | |
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| Record name | tin(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tin(IV)_oxide | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316016 | |
| Record name | Cassiterite (SnO2) | |
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Molecular Weight |
150.71 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tin(iv) oxide appears as white or off-white crystalline solid or powder. mp: 1127 °C, Sublimes: 1800-1900 °C, density: 6.95 g/cm3 Insoluble in water. Soluble in concentrated sulfuric acid, hydrochloric acid. Occurs in nature as the mineral cassiterite. Used as a catalyst, in putty, as a polishing powder for steel and glass, in ceramic glazes and colors. "Flowers of tin" refers to the material collected as the result of condensation after sublimation., Dry Powder; Other Solid, White or slightly gray solid; [Merck Index] Pale cream to gray odorless powder; [Alfa Aesar MSDS], WHITE OR SLIGHTLY GREY POWDER., White or slightly gray powder. | |
| Record name | TIN(IV) OXIDE | |
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| Record name | Tin oxide (SnO2) | |
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| Record name | Tin(IV) oxide | |
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| Record name | TIN(IV) OXIDE | |
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| Record name | Tin(IV) oxide (as Sn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
Decomposes (NIOSH, 2023), Decomposes | |
| Record name | TIN(IV) OXIDE | |
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| Record name | Tin(IV) oxide (as Sn) | |
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Solubility |
Insoluble (NIOSH, 2023), Insol in water, Insol in alcohol, or cold acids; slowly sol in hot concentrated potassium or sodium hydroxide soln, Sol in concentrated sulfuric acid, hydrochloric acid, Solubility in water: none, Insoluble | |
| Record name | TIN(IV) OXIDE | |
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| Record name | TIN OXIDE | |
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| Record name | TIN(IV) OXIDE | |
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| Record name | Tin(IV) oxide (as Sn) | |
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Density |
6.95 (NIOSH, 2023) - Denser than water; will sink, 6.95 g/cu cm, 6.95 g/cm³, 6.95 | |
| Record name | TIN(IV) OXIDE | |
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| Record name | TIN OXIDE | |
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| Record name | TIN(IV) OXIDE | |
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| Record name | Tin(IV) oxide (as Sn) | |
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Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | TIN(IV) OXIDE | |
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| Record name | Tin(IV) oxide (as Sn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Color/Form |
White, tetrahedral crystals, White or slightly gray powder. | |
CAS No. |
18282-10-5, 1317-45-9 | |
| Record name | TIN(IV) OXIDE | |
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| Record name | Tin oxide (SnO2) | |
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| Record name | Cassiterite (SnO2) | |
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| Record name | Tin oxide (SnO2) | |
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| Record name | TIN OXIDE | |
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| Record name | TIN(IV) OXIDE | |
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Melting Point |
2966 °F (Decomposes) (NIOSH, 2023), 1630 °C, 2966 °F (Decomposes) | |
| Record name | TIN(IV) OXIDE | |
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| Record name | TIN OXIDE | |
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| Record name | Tin(IV) oxide (as Sn) | |
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Advanced Synthesis Methodologies for Tin Iv Oxide Nanostructures
Solution-Phase Synthetic Approaches for Tin(IV) oxide
Solution-phase methods are widely utilized for the synthesis of this compound nanostructures due to their cost-effectiveness, scalability, and versatile control over the product's characteristics. These "bottom-up" approaches involve the chemical transformation of molecular precursors in a liquid medium to form solid nanoparticles.
Hydrothermal and Solvothermal Methods for this compound Crystallization
Hydrothermal and solvothermal synthesis are prominent methods for producing highly crystalline this compound nanostructures. frontiersin.org These processes occur in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents within a sealed, heated vessel, known as an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of precursors, leading to the formation of well-defined nanocrystals.
The morphology and size of the resulting SnO₂ nanostructures can be precisely controlled by tuning reaction parameters such as temperature, duration, pH, and the choice of precursors and solvents. researchgate.netuitm.edu.mynih.gov For instance, studies have shown that increasing the reaction temperature generally leads to an increase in the average crystalline size of SnO₂ nanoparticles. researchgate.net Conversely, adjusting the pH can influence the crystalline size, with a decrease observed as the pH value increases. researchgate.net Researchers have successfully synthesized various morphologies, including nanorods that assemble into flower-like structures, nanosheets, and porous spheres, by manipulating these conditions. uitm.edu.mynih.govscientific.net The solvothermal method, in particular, is noted for producing SnO₂ nanoparticles with uniform size and high crystallinity at relatively low temperatures. frontiersin.org
| Method | Precursor(s) | Solvent/Additive | Temperature (°C) | Time (h) | Resulting Nanostructure | Reference |
|---|---|---|---|---|---|---|
| Hydrothermal | Tin(IV) chloride pentahydrate | Water | 180 | 6-24 | Flower-like nanostructures composed of nanorods (25-43 nm diameter) | uitm.edu.my |
| Hydrothermal | Stannous chloride dihydrate, Urea | Water, Sodium hydroxide (B78521) | Unspecified (Annealed at 100 & 600°C) | Unspecified | Nanoparticles | nanoient.org |
| Hydrothermal | Not specified | Ethanol | 120 | 12 | Nanosheets (~15 nm thickness) | scientific.net |
| Solvothermal | Tin(IV) chloride | tert-butanol, Acetone | 100 | 24 | Highly crystalline, uniform nanoparticles | frontiersin.org |
| Solvothermal | Dibutyltin diacetate | Methanol, Triethylene glycol | 300 | 0.17 | Porous spheres (>200 m²/g surface area) | nih.govnih.gov |
Sol-Gel Processing of this compound Nanoparticles and Films
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. youtube.com It involves the transition of a system from a liquid "sol" (a colloidal solution of solid particles) into a solid "gel" phase. youtube.com This method is widely employed for synthesizing SnO₂ nanoparticles and depositing thin films due to its low processing temperatures and ability to control the material's purity and homogeneity. nih.govresearchgate.net
The process typically begins with the hydrolysis and polycondensation of a tin precursor, such as an alkoxide or a salt, in a solvent. For thin film deposition, the resulting sol can be applied to a substrate using techniques like dip-coating or spin-coating. researchgate.netcapes.gov.br Subsequent heat treatment (calcination) removes organic residues and induces crystallization, forming a solid SnO₂ film. researchgate.net The properties of the final material, including the phase, transparency, and resistivity, can be tailored by adjusting parameters like the precursor type, solvent, and annealing temperature. capes.gov.brmtu.edu For example, SnO₂ thin films with high transparency (up to 92%) and low resistivity have been successfully fabricated using this method, making them suitable for optoelectronic applications. researchgate.netcapes.gov.br
| Precursor | Solvent/Additive | Deposition Method | Resulting Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Tin isopropoxide | Isopropyl alcohol, Triethanolamine | Dipping and Spin-coating | Thin film | Achieved resistivity lower than 0.01 Ω-cm. | capes.gov.br |
| Tin(IV) acetate (B1210297) | Methanol, Ethylene glycol | Dip-coating | Thin film | Crystalline cassiterite phase observed after calcination of 4 or more layers. | researchgate.net |
| Inorganic precursor | Not specified | Dip-coating | Thin film (Sn₃O₄) | High transmission (92%) in the visible region. | researchgate.net |
| Tin(II) chloride dihydrate | Chitosan | Sol-gel route | Nanoparticles | Tetragonal crystalline structure with an average size of 25.6 nm. | researchgate.net |
Chemical Precipitation Techniques for this compound Formation
Chemical precipitation is a straightforward and rapid method for synthesizing this compound nanoparticles. kashanu.ac.ir This technique involves the formation of a solid precipitate from a solution by adding a precipitating agent, which causes the desired substance to become insoluble. The process is valued for its simplicity, low cost, and potential for reproducibility. kashanu.ac.irresearchgate.net
In a typical synthesis, a tin salt such as tin(II) chloride or tin(IV) chloride is dissolved in a solvent (often water), and a precipitating agent like ammonia (B1221849) or sodium hydroxide is added to adjust the pH, leading to the precipitation of tin hydroxide. kashanu.ac.irnanoient.org The resulting precipitate is then filtered, washed, and calcined at an elevated temperature to dehydrate the hydroxide and form crystalline SnO₂ nanoparticles. nanoient.orgresearchgate.net The particle size and morphology can be influenced by factors such as precursor concentration, pH level, reaction temperature, and the presence of capping agents. researchgate.netkashanu.ac.ir Researchers have reported the synthesis of tetragonal rutile SnO₂ nanoparticles with crystallite sizes as small as 13 nm using this method. researchgate.net
| Precursor(s) | Precipitating Agent | Calcination Temp. (°C) | Resulting Nanostructure | Crystallite Size | Reference |
|---|---|---|---|---|---|
| Tin(II) chloride dihydrate | Ammonia | Not specified | Pure SnO₂ core-shell nanospheres | ~21 nm | malayajournal.org |
| Tin(IV) chloride | Ammonia | Not specified | Nanoparticles with varied morphologies | Not specified | kashanu.ac.ir |
| Tin oxide, Magnesium | Ammonia | 400 | Pure and Mg-doped SnO₂ nanoparticles | Not specified | nanoient.org |
| Tin(II) chloride dihydrate, Ethylenediamine, Hydrazine | Not specified | Not specified | Highly crystalline nanoparticles | ~13 nm | researchgate.net |
| Tin(II) chloride dihydrate, Oxalic acid dihydrate | Not applicable | 800 | Spherical nanoparticles | ~75 nm | researchgate.net |
Green Synthesis Routes Utilizing Biomaterials for this compound Nanoparticle Production
Green synthesis has emerged as an eco-friendly and cost-effective alternative to conventional chemical and physical methods for producing this compound nanoparticles. nih.gov This approach utilizes biological entities such as plant extracts, bacteria, or natural biomolecules, which act as reducing and capping agents, eliminating the need for toxic chemicals and high energy consumption. nih.govmaas.edu.mm
In a typical green synthesis process, an aqueous extract from a plant source (like leaves or peels) is mixed with a tin precursor solution, such as tin(II) chloride dihydrate. maas.edu.mmacs.org The phytochemicals present in the extract—such as phenolic compounds, flavonoids, and organic acids—facilitate the bio-reduction of tin ions and stabilize the newly formed nanoparticles, preventing their aggregation. maas.edu.mmresearchgate.net The mixture is often heated to complete the reaction, followed by washing and drying to obtain the final SnO₂ nanoparticle powder. maas.edu.mmacs.org This method has been successfully used to produce tetragonal rutile SnO₂ nanoparticles with varying crystallite sizes. maas.edu.mmresearchgate.net
| Biological Source | Precursor | Key Phytochemicals | Resulting Nanostructure | Crystallite Size | Reference |
|---|---|---|---|---|---|
| Lime (Citrus aurantifolia) peels extract | Tin(II) chloride dihydrate | Organic acids, phenolic compounds, saponins | Tetragonal rutile nanoparticles | 40.8 nm | maas.edu.mm |
| Guava (Psidium guajava) leaves extract | Not specified | Phenolic compounds, flavonoids, triterpenoid (B12794562) acids | Tetragonal rutile nanoparticles | 19.5 nm | researchgate.net |
| Agro-waste cotton boll peel extract | Tin(II) chloride dihydrate | Not specified | Tetragonal nanoparticles | 2–13 nm | acs.org |
| Erwinia herbicola (bacteria) | Not specified | Not specified | Tetragonal nanoparticles | 15-40 nm | researchgate.net |
Vapor-Phase Deposition Techniques for this compound Thin Films
Vapor-phase deposition techniques are "top-down" methods where thin films are grown on a substrate from gaseous precursors. These techniques are essential for applications requiring high-purity, uniform, and well-adhered films, such as in electronics and optical coatings.
Magnetron Sputtering for this compound Film Deposition
Magnetron sputtering is a physical vapor deposition (PVD) process widely used for depositing high-quality thin films, including this compound. youtube.com The technique involves bombarding a target material (the source) with energetic ions, typically from an inert gas like argon, which are confined near the target's surface by a magnetic field. youtube.com This bombardment ejects, or "sputters," atoms from the target, which then travel and deposit onto a substrate, forming a thin film.
For depositing oxide films like SnO₂, a process called reactive magnetron sputtering is often used. In this variation, a reactive gas, such as oxygen, is introduced into the vacuum chamber along with the inert gas. mdpi.com The sputtered metal atoms react with the oxygen either on the target surface, in transit, or on the substrate to form the desired oxide compound. youtube.com The properties of the resulting film, such as stoichiometry, crystallinity, and electrical resistivity, are highly dependent on process parameters like gas pressure, gas flow rates, and the power supplied to the magnetron. mdpi.commdpi.com This method is valued for its ability to produce dense, uniform films with strong adhesion, even at low substrate temperatures. youtube.commdpi.com
| Target Material | Sputtering Gas | Reactive Gas | Deposition Pressure | Key Feature | Reference |
|---|---|---|---|---|---|
| Indium Tin Oxide (ITO) | Argon (Ar) | Oxygen (O₂) | Not specified | Oxygen flow is a critical parameter controlling layer properties at low temperature. | mdpi.com |
| Titanium (Ti) | Argon (Ar) | Nitrogen (N₂) | 2 to 9 mTorr | Film properties (stress, crystal orientation) are strongly influenced by deposition pressure. | uchicago.edu |
| Titanium Nitride (TiN) | Argon (Ar) | Nitrogen (N₂) | Not specified | N₂:Ar flow rate ratio affects preferred crystal orientation and electrical resistivity. | researchgate.net |
Chemical Vapor Deposition (CVD) of this compound Nanostructures
Chemical Vapor Deposition (CVD) is a highly versatile and widely utilized technique for producing high-quality thin films and one-dimensional (1D) nanostructures. mdpi.com Its cost-effectiveness and flexibility make it a prominent method in commercial applications. mdpi.com The process involves the deposition of a solid material from a gaseous or vapor phase onto a heated substrate, where a chemical reaction occurs. researchgate.net For this compound synthesis, this method can be performed without a catalyst by using organometallic precursors. researchgate.net
A variety of precursors have been investigated for the CVD of this compound. Commonly used tin precursors include Tin(II) chloride (SnCl₂), Tin(IV) chloride (SnCl₄), and Tin(IV) iodide (SnI₄). mdpi.comresearchgate.net However, a significant drawback of chlorine-based precursors is the potential for chlorine ion contamination, which can negatively impact the structural and surface properties of the final material. researchgate.net To overcome this, other precursors like tin(II) oxalate (B1200264) and tin(IV) tert-butoxide have been successfully used. mdpi.comnih.gov
The morphology of the resulting this compound nanostructures is highly dependent on the synthesis conditions and the precursors used. Researchers have successfully synthesized various forms, including nanowires, nanobelts, and unique, complex shapes described as lotus (B1177795) flower-shaped and chrysanthemum-shaped nanostructures. pku.edu.cn A study investigating the effect of different tin(II) oxalate precursors on the final product found that the choice of reagents for synthesizing the precursor—such as using tin(II) chloride with either oxalic acid or ammonium (B1175870) oxalate—influences the characteristics of the resulting this compound. nih.govresearchgate.net For instance, the average crystallite size of the this compound can be significantly different depending on the oxalate precursor used. researchgate.net
Table 1: Comparison of Precursors in CVD Synthesis of this compound
| Precursor for Tin(II) oxalate | Resulting SnO₂ Average Crystallite Size | Reference |
|---|---|---|
| Tin(II) chloride and oxalic acid | 45.7 nm | researchgate.net |
Electrospinning for this compound Nanofiber Fabrication
Electrospinning is a robust technique for fabricating continuous nanofibers, typically with diameters ranging from the sub-micron to the nano-scale. buu.ac.thresearchgate.net The process involves applying a high voltage to a polymer solution containing a precursor material, causing a jet of the solution to be ejected towards a collector. researchgate.netgoogle.com As the jet travels, the solvent evaporates, leaving behind solid composite fibers. google.com These fibers are subsequently heat-treated (calcined) to remove the polymer and crystallize the inorganic component, in this case, this compound. google.com
For the fabrication of this compound nanofibers, a common approach is to dissolve a polymer, such as Poly(vinylpyrrolidone) (PVP), in a suitable solvent along with a tin precursor, like a tin(IV) acetate or Tin(II) chloride. buu.ac.thresearchgate.net This creates a spinning solution that is loaded into a syringe and subjected to a high electric field. researchgate.net Key process parameters that are optimized to control fiber morphology include the applied voltage, the distance between the syringe needle and the collector, and the concentration of the polymer in the solution. researchgate.net Following the spinning process, the composite nanofibers are calcined in air at high temperatures (e.g., 500-700°C). buu.ac.th This thermal treatment decomposes the polymer and facilitates the formation of crystalline this compound nanofibers with a rutile tetragonal structure. buu.ac.th The resulting nanofibers are often interwoven, forming a network structure. buu.ac.th
Research has shown that the calcination temperature and duration directly impact the diameter and properties of the final this compound nanofibers. buu.ac.th
Table 2: Effect of Calcination on Electrospun this compound Nanofibers
| Calcination Temperature | Calcination Time | Average Nanofiber Diameter | Energy Band Gap | Reference |
|---|---|---|---|---|
| 600°C | 2 h | 178 nm | 3.75 eV | buu.ac.th |
Microwave-Assisted Synthesis of this compound Nanocrystals
Microwave-assisted synthesis is an increasingly popular method for producing nanocrystals due to its significant advantages, most notably a drastic reduction in reaction time compared to conventional heating methods like hydrothermal and solvothermal techniques. capes.gov.brespublisher.comresearchgate.net This rapid, efficient, and often low-cost process allows for the quick production of high-purity this compound nanoparticles. capes.gov.br
In a typical microwave-assisted synthesis of this compound, precursors such as Stannous Chloride dihydrate are reacted in a solution, often with a complexing agent like trisodium (B8492382) citrate. espublisher.comresearchgate.net The reaction mixture is exposed to microwave irradiation for a very short period, sometimes as little as 60 seconds to 3 minutes, which induces thermohydrolysis and leads to the formation of nanoparticles. capes.gov.bracs.org The pH of the reaction solution is a critical parameter that can be adjusted to control the final properties of the nanocrystals, including their size and optical bandgap. espublisher.comresearchgate.net After the initial synthesis, a calcination step is often employed to obtain the desired crystalline phase and morphology. espublisher.comresearchgate.net
This method has been successfully used to produce this compound nanoparticles with average sizes as small as 5 nm and quantum dots. capes.gov.bracs.org The rapid heating provided by microwaves contributes to the formation of materials with high specific surface areas, a crucial characteristic for applications like gas sensing and in perovskite solar cells. capes.gov.bracs.org
Table 3: Parameters in Microwave-Assisted Synthesis of this compound
| Precursor(s) | Synthesis Time | Resulting Particle Size | Key Finding | Reference |
|---|---|---|---|---|
| Tin tetrachloride, Hydrochloric acid | 60 s | ~5 nm | Rapid synthesis of high purity, high specific surface area nanopowders. | capes.gov.br |
| Stannous Chloride dihydrate, Trisodium citrate | Not Specified | Varies with pH (e.g., 21.4 nm at pH 8) | The pH of the precursor solution significantly affects the crystallite size and optical properties. | espublisher.comresearchgate.net |
Rigorous Characterization Techniques in Tin Iv Oxide Research
Structural and Morphological Elucidation of Tin(IV) oxide
The comprehensive characterization of this compound (SnO₂) is fundamental to understanding its structure-property relationships. A suite of advanced analytical techniques is employed to probe its crystalline nature, lattice dimensions, surface features, and particle architecture.
X-ray Diffraction (XRD) for Crystalline Phase and Lattice Parameter Determination in this compound
X-ray Diffraction (XRD) is a primary and indispensable tool for the structural analysis of this compound. This technique provides definitive information regarding the crystalline phase, crystallite size, and lattice parameters of the material. The diffraction patterns obtained from XRD analysis are compared with standard diffraction data, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the crystal structure.
For SnO₂, XRD patterns consistently confirm the formation of a tetragonal rutile crystal structure, which is its most stable and common phase. researchgate.netd-nb.infoairccse.com The diffraction peaks observed at specific 2θ values correspond to distinct crystallographic planes, such as (110), (101), (200), and (211). airccse.com The absence of peaks from other phases indicates the high purity of the synthesized SnO₂. ijsr.net
The lattice parameters, 'a' and 'c', of the tetragonal unit cell are calculated from the positions of the diffraction peaks. Standard values for bulk SnO₂ are typically around a = 4.737 Å and c = 3.186 Å. ijsr.netub.eduiscientific.org Deviations from these values in synthesized nanoparticles can indicate the presence of lattice strain. ijsr.netsemanticscholar.org For instance, an increase in the interplanar d-spacing can suggest tensile strain within the lattice. ijsr.net
Furthermore, the broadening of XRD peaks is inversely related to the size of the crystalline domains. The average crystallite size (D) can be estimated using the Debye-Scherrer equation:
D = Kλ / (β cosθ)
where K is the Scherrer constant (typically ~0.9), λ is the wavelength of the X-ray source, β is the full width at half maximum (FWHM) of a diffraction peak, and θ is the Bragg angle. ijsr.net This formula allows researchers to quantify the size of SnO₂ nanocrystals, which often fall in the range of a few nanometers to several tens of nanometers, depending on the synthesis conditions. researchgate.netairccse.comijsr.net More advanced analyses, such as the Williamson-Hall plot, can be used to separate the effects of crystallite size and lattice strain on peak broadening. ijsr.net
Table 1: Representative XRD Data for this compound
| Synthesis Method | Average Crystallite Size (nm) | Lattice Parameters (Å) | Observed Crystal Phase |
|---|---|---|---|
| Co-precipitation (Method 1) | 37 | a = 4.737, c = 3.185 | Tetragonal Rutile |
| Co-precipitation (Method 2) | 9 | Not specified | Tetragonal Rutile |
| Microwave-Assisted | 14 - 16 | a = 4.7428, c = 3.1988 | Tetragonal Rutile |
| Solvothermal (150 °C) | 2.4 | Not specified | Tetragonal |
| Solvothermal (250 °C) | 4.9 | Not specified | Tetragonal |
| Hydrothermal (180 °C) | 5.06 | a = 4.744, c = 3.190 | Tetragonal Rutile |
Electron Microscopy (SEM, TEM, HRTEM, FESEM) for this compound Morphology, Particle Size, and Nanostructure Analysis
Electron microscopy techniques are crucial for visualizing the morphology, particle size, and fine structural details of this compound at the micro- and nanoscale.
Transmission Electron Microscopy (TEM) offers higher magnification and resolution, allowing for the direct observation of individual SnO₂ nanoparticles. chalcogen.ro TEM micrographs are used to determine the size, shape (e.g., spherical, rod-like), and size distribution of the nanoparticles. d-nb.infochalcogen.ro Selected Area Electron Diffraction (SAED) patterns, obtained within a TEM, can confirm the crystalline nature of the particles. d-nb.info
High-Resolution Transmission Electron Microscopy (HRTEM) provides even greater detail, enabling the visualization of the crystal lattice fringes of SnO₂. chalcogen.ro The distance between these fringes can be measured and correlated with the d-spacing of specific crystal planes identified in XRD, further confirming the material's crystal structure and orientation. HRTEM is a powerful tool for identifying crystal defects and the interfaces between nanoparticles.
The morphology and particle size of SnO₂ are highly dependent on the synthesis route. For example, solvothermal methods can produce highly porous, foam-like structures of aggregated spherical nanoparticles. chalcogen.ro The temperature used during synthesis has been shown to directly influence the resulting particle size. chalcogen.roresearchgate.net
Table 2: Morphological Analysis of this compound by Electron Microscopy
| Technique | Observation | Details |
|---|---|---|
| SEM/FESEM | Surface Morphology | Reveals aggregated grains, flower-like structures, and overall topography. researchgate.netresearchgate.net |
| TEM | Particle Size and Shape | Confirms nanoparticle size (e.g., 2.4 nm to 4.9 nm) and spherical or rod-like shapes. d-nb.infochalcogen.ro |
| HRTEM | Crystalline Structure | Visualizes lattice fringes, confirming the crystalline nature and identifying crystal planes. chalcogen.ro |
Raman Spectroscopy for Vibrational and Phonon Mode Analysis of this compound
Raman spectroscopy is a non-destructive light scattering technique used to investigate the vibrational and phonon modes of a material. For this compound, it serves as a sensitive probe of its crystalline structure, phase purity, and the presence of defects or disorder.
The rutile tetragonal structure of SnO₂ belongs to the D₄ₕ space group. Group theory predicts several vibrational modes, of which four are Raman active: A₁g, B₁g, B₂g, and E₉. ub.eduinstras.com These modes correspond to specific vibrations of the oxygen atoms relative to the stationary tin cations. ub.eduaps.org
The typical room-temperature Raman spectrum of bulk, crystalline SnO₂ displays three strong, characteristic peaks. instras.comnih.gov
E₉ mode: ~476 cm⁻¹
A₁g mode: ~635 cm⁻¹
B₂g mode: ~776 cm⁻¹
The B₁g mode is typically very weak and often not observed. The presence and sharp definition of these peaks confirm the rutile crystalline structure of the material. instras.com
In nanocrystalline SnO₂, several changes to the Raman spectrum can be observed. As the particle size decreases, a phenomenon known as phonon confinement occurs, which can lead to shifts in peak positions and asymmetric broadening of the Raman bands. ub.eduinstras.com For example, the A₁g and B₂g modes tend to shift to lower wavenumbers with decreasing nanoparticle size, while the E₉ mode may shift higher. ub.edu Additionally, new peaks may appear in the spectra of nanomaterials, which can be attributed to the activation of surface phonon modes or otherwise silent modes due to the breakdown of translational symmetry at the nanoscale. instras.comaip.org The presence of oxygen vacancies or other defects can also cause peak broadening, particularly of the E₉ mode. instras.com
Table 3: Characteristic Raman Active Modes of Rutile this compound
| Mode | Typical Wavenumber (cm⁻¹) | Vibrational Description |
|---|---|---|
| E₉ | ~474 - 476 | Vibration along the c-axis |
| A₁g | ~632 - 635 | Vibration in the plane perpendicular to the c-axis |
| B₂g | ~774 - 776 | Vibration in the plane perpendicular to the c-axis |
| B₁g | Not typically observed | Rotation of oxygen atoms around the c-axis |
Spectroscopic Investigations of this compound Electronic and Surface States
Spectroscopic methods that probe the interaction of electromagnetic radiation with this compound are essential for determining its electronic properties, such as the optical band gap, and for identifying the chemical species present on its surface.
UV-Visible Spectroscopy and Diffuse Reflectance Spectroscopy (DRS) for Optical Absorption and Band Gap Estimation of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the optical properties of this compound. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For powder samples, Diffuse Reflectance Spectroscopy (DRS) is employed, where the reflected light is collected and analyzed. ucc.ie
The raw reflectance (R) data from DRS can be converted into a quantity proportional to the absorption coefficient using the Kubelka-Munk function: F(R) = (1 - R)² / 2R. researchgate.netyoutube.com This allows for the analysis of the optical absorption properties of the powdered material.
A primary application of this data is the estimation of the material's optical band gap (E₉). SnO₂ is a direct band gap semiconductor, and its band gap typically lies in the range of 3.6 to 4.0 eV. chalcogen.roadvancedenergymat.com The band gap can be determined using the Tauc plot method, which is based on the relationship between the absorption coefficient (α), photon energy (hν), and the band gap (E₉): tandfonline.com
(αhν)² = A(hν - E₉)
By plotting (F(R)·hν)² versus hν and extrapolating the linear portion of the curve to the energy axis, the value of the direct band gap can be estimated. researchgate.net
The measured band gap of SnO₂ can be influenced by factors such as particle size, crystallinity, and the presence of dopants. researchgate.netresearchgate.net A "blue shift," or an increase in the band gap energy, is often observed in nanoparticles compared to the bulk material, which is a result of the quantum confinement effect. iscientific.orgresearchgate.net Conversely, an increase in particle size or the introduction of certain dopants can lead to a "red shift" or a decrease in the band gap. researchgate.netresearchgate.net
Table 4: Optical Band Gap of this compound from Different Studies
| Material Form | Reported Band Gap (eV) | Method of Determination |
|---|---|---|
| Nanoparticles (varying precursor conc.) | 3.19 - 3.33 | UV-Vis Spectroscopy |
| Thin Film (varying annealing temp.) | 3.83 - 3.86 | UV-Vis Spectroscopy |
| Nanowires | ~4.0 | UV-Vis Spectroscopy |
| Pure Nanoparticles | 3.73 | Diffuse Reflectance Spectroscopy |
| Thin Film (varying molarity) | 3.82 - 3.97 | UV-Vis Spectroscopy |
Fourier-Transform Infrared Spectroscopy (FTIR) for Surface Functional Groups on this compound
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the chemical bonds and functional groups present on the surface of this compound. The method works by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of SnO₂ exhibits characteristic absorption bands that provide significant structural information. The most prominent features are found in the lower wavenumber region (typically below 1000 cm⁻¹).
A strong, broad absorption band is consistently observed in the range of 500-700 cm⁻¹. This band is attributed to the stretching vibrations of the Sn-O and O-Sn-O bonds within the SnO₂ lattice framework. airccse.comresearchgate.netresearchgate.net Specifically, peaks around 600-677 cm⁻¹ are often assigned to the antisymmetric O-Sn-O stretching mode. airccse.commdpi.com
Vibrations related to surface hydroxyl groups (Sn-OH) may also appear in this region or at slightly higher wavenumbers (~1022 cm⁻¹). researchgate.net
In addition to the lattice vibrations, FTIR spectra can reveal the presence of adsorbed species on the surface of the SnO₂ nanoparticles.
A broad band centered around 3400-3600 cm⁻¹ is commonly observed, which corresponds to the O-H stretching vibration of physically adsorbed water molecules on the material's surface. researchgate.netresearchgate.net
A corresponding H-O-H bending vibration peak for these water molecules typically appears around 1625-1640 cm⁻¹. airccse.comresearchgate.net
The presence and intensity of these hydroxyl- and water-related peaks confirm the hydrophilic nature of the SnO₂ surface and can be crucial for applications where surface interactions play a key role. researchgate.netresearchgate.net
Table 5: Common FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
|---|---|
| 3100 - 3600 | O-H stretching of surface adsorbed water and/or Sn-OH groups |
| 1625 - 1640 | H-O-H bending vibration of adsorbed water |
| ~1022 - 1200 | Sn-OH vibrations |
| 500 - 700 | O-Sn-O and Sn-O stretching vibrations of the SnO₂ lattice |
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | SnO₂ |
| Tin | Sn |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Chemical States, and Surface Stoichiometry of this compound
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, chemical states, and surface stoichiometry of this compound (SnO₂). This non-destructive method analyzes the kinetic energies of photoelectrons emitted from the top 1-10 nm of a material upon irradiation with a soft X-ray source.
The elemental composition is identified by the characteristic binding energies of the core-level electrons. For this compound, the primary peaks of interest are the Sn 3d and O 1s regions. The Sn 3d spectrum exhibits a doublet, Sn 3d₅/₂ and Sn 3d₃/₂, due to spin-orbit coupling. The binding energy of the Sn 3d₅/₂ peak for SnO₂ is typically observed around 486.3–487.12 eV. researchgate.netaip.orgmdpi.com The presence of tin in the +4 oxidation state (Sn⁴⁺) is confirmed by this peak position and a spin-orbit splitting of approximately 8.4 eV between the Sn 3d₅/₂ and Sn 3d₃/₂ peaks. researchgate.net A shift to lower binding energies can indicate the presence of Sn²⁺ or metallic Sn (Sn⁰), which have binding energies of about 485.9 eV and 485.0 eV, respectively. infn.itbohrium.com
The O 1s spectrum provides critical information about the oxygen species present. A major peak located around 530.1–531.02 eV is attributed to lattice oxygen in the Sn-O bonds of the SnO₂ crystal structure. aip.orgmdpi.com Often, the O 1s peak is asymmetric and can be deconvoluted into multiple components. A second peak at higher binding energies, typically around 531.4–532.7 eV, is often assigned to non-lattice oxygen species, such as oxygen in hydroxyl (-OH) groups, chemisorbed oxygen, or oxygen in the vicinity of oxygen vacancies. researchgate.net
By quantifying the areas under the Sn 3d and O 1s peaks and applying appropriate sensitivity factors, XPS can be used to determine the surface stoichiometry (the [O]/[Sn] atomic ratio). For stoichiometric SnO₂, the expected ratio is 2.0. However, XPS analyses often reveal non-stoichiometric surfaces, which can be indicative of oxygen deficiencies or surface contamination. infn.it The energy difference between the Sn 3d₅/₂ and O 1s peaks can also serve as an indicator of the tin oxidation state. researchgate.net
Table 1: Typical XPS Binding Energies for this compound
| Spectral Region | Peak | Typical Binding Energy (eV) | Assignment |
|---|---|---|---|
| Sn 3d | Sn 3d₅/₂ | 486.3 - 487.1 | Sn⁴⁺ in SnO₂ lattice |
| Sn 3d | Sn 3d₃/₂ | 494.7 - 495.5 | Sn⁴⁺ in SnO₂ lattice |
| O 1s | Main Peak | 530.1 - 531.0 | Lattice oxygen (Sn-O) |
Photoluminescence (PL) Spectroscopy for Luminescence Centers and Defect Levels in this compound
Photoluminescence (PL) spectroscopy is a sensitive, non-destructive technique used to investigate the electronic structure and optical properties of this compound. It provides valuable insights into luminescence centers and defect levels within the material's band gap. When SnO₂ is excited by photons with energy greater than its band gap (approximately 3.6 eV), electrons are promoted to the conduction band, leaving holes in the valence band. The subsequent recombination of these electron-hole pairs can be radiative, resulting in the emission of light, which is detected as the PL spectrum.
The PL spectrum of SnO₂ typically consists of several emission bands. A weak emission in the ultraviolet (UV) region, near the band edge at around 336-344 nm (~3.69 eV), can be attributed to the near-band-edge (NBE) emission resulting from the direct recombination of free excitons. researchgate.net However, this NBE emission is often less prominent in SnO₂ due to its dipole-forbidden direct band gap nature in the bulk state. researchgate.net
More commonly, the PL spectrum of SnO₂ is dominated by broad, visible-range emissions that are associated with deep-level defects and intrinsic point defects within the crystal lattice. These defects create energy levels within the band gap that act as radiative recombination centers. The most frequently cited defects in SnO₂ are oxygen vacancies (Vₒ). researchgate.net These vacancies can exist in different charge states (Vₒ, Vₒ⁺, Vₒ²⁺) and introduce defect levels at various positions within the band gap.
Emissions in the green-yellow region, typically observed between 515 nm and 530 nm (~2.4 to 2.34 eV), are widely attributed to radiative recombination involving oxygen vacancies. researchgate.netacs.org An orange emission around 630 nm (~1.93 eV) has also been linked to oxygen vacancies, with the specific emission energy potentially depending on the vacancy's location (in-plane vs. out-of-plane sites) within the lattice. acs.org Other reported emission peaks, such as those in the blue region (~420-451 nm), may be related to donor-acceptor pair recombination or other structural defects like tin interstitials (Snᵢ). researchgate.netaip.org The intensity and position of these defect-related PL peaks can be influenced by synthesis methods, particle size, and post-synthesis treatments, which alter the concentration and nature of the defects. researchgate.net
Table 2: Common Photoluminescence Emission Bands in this compound
| Wavelength (nm) | Energy (eV) | Color Region | Probable Origin |
|---|---|---|---|
| ~336 - 344 | ~3.69 | Ultraviolet | Near-Band-Edge (NBE) emission |
| ~420 - 451 | ~2.95 - 2.75 | Blue | Donor-acceptor pair recombination, structural defects |
| ~515 - 530 | ~2.40 - 2.34 | Green | Oxygen vacancies (Vₒ) |
Surface and Pore Structure Characterization of this compound
Brunauer-Emmett-Teller (BET) Surface Area Analysis for this compound Nanomaterials
The Brunauer-Emmett-Teller (BET) method is a standard and widely used technique for determining the specific surface area of solid and porous materials, including this compound nanomaterials. libretexts.org The analysis is based on the physical adsorption of a gas (typically nitrogen, N₂) onto the surface of the material at a constant low temperature, usually that of liquid nitrogen (77 K).
By measuring the amount of gas adsorbed at various relative pressures (P/P₀), a nitrogen adsorption-desorption isotherm is generated. The BET theory extends the Langmuir theory of monolayer adsorption to multilayer adsorption, allowing for the calculation of the amount of adsorbate gas required to form a monolayer on the sample's surface (Xₘ). libretexts.org From this monolayer capacity, the total specific surface area (S_BET) is calculated using the known cross-sectional area of the adsorbate molecule.
For SnO₂ nanomaterials, a large specific surface area is often a critical parameter, particularly for applications in gas sensing, catalysis, and energy storage. The BET surface area of SnO₂ is highly dependent on the synthesis method, particle size, morphology, and degree of agglomeration. researchgate.net For instance, SnO₂ nanoparticles synthesized via sol-gel methods can exhibit high surface areas, often in the range of 50 to over 200 m²/g. researchgate.netcambridge.org In contrast, bulk or highly crystalline SnO₂ typically has a much lower specific surface area. The high surface-to-volume ratio of nanomaterials provides more active sites for surface reactions, making BET analysis an essential characterization step. solids-solutions.com
Table 3: Representative BET Surface Area Values for this compound Nanomaterials
| Synthesis Method / Material Form | Particle/Crystallite Size (nm) | BET Surface Area (m²/g) |
|---|---|---|
| Sol-gel | 4 - 5.6 | 53 - 81 |
| Sol-gel with Hard Template | 4.8 | 154.4 |
Porosity Analysis of this compound Architectures
The analysis of porosity in this compound architectures is crucial for understanding their physical structure and performance in applications where mass transport is important. Porosity is typically characterized using the same nitrogen physisorption data obtained for BET analysis. msaweb.org The shape of the adsorption-desorption isotherm provides qualitative information about the pore structure. According to the IUPAC classification, Type IV isotherms with a hysteresis loop are characteristic of mesoporous materials (pore size 2-50 nm), which are common for many synthesized SnO₂ architectures. researchgate.net
Quantitative analysis of the pore structure, including the pore size distribution, total pore volume, and average pore diameter, can be derived from the isotherm data. The Barrett-Joyner-Halenda (BJH) method is commonly applied to the desorption branch of the isotherm to calculate the pore size distribution for mesoporous materials. researchgate.net This method is based on the Kelvin equation and relates the pressure at which pore condensation/evaporation occurs to the pore radius.
For SnO₂ architectures, the porosity can be intentionally engineered through various synthesis strategies, such as using templates (hard or soft) or self-assembly methods, to create hierarchical structures with macropores, mesopores, and sometimes micropores. cambridge.orgresearchgate.net For example, SnO₂ prepared by a sol-gel hard template method can exhibit a mesoporous structure with a high surface area and a narrow pore size distribution. researchgate.net The total pore volume is typically calculated from the amount of gas adsorbed at a relative pressure close to unity. This detailed characterization of the pore network is vital for optimizing the performance of SnO₂ in applications like gas sensors, where efficient gas diffusion to the sensing surface is required.
Table 4: Porosity Data for Selected this compound Architectures
| Material Architecture | Average Pore Size (nm) | Total Pore Volume (cm³/g) | Porosity (%) |
|---|---|---|---|
| Porous SnO₂ (Sol-gel hard template) | 3.2 | - | - |
| Coral-like SnO₂ (Self-assembly) | - | ~0.29 | 63 - 64 |
Table of Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | SnO₂ |
| Tin(II) oxide | SnO |
| Tin | Sn |
| Nitrogen | N₂ |
| Tin(II) chloride | SnCl₂ |
| Oxalic acid | C₂H₂O₄ |
Advanced Research Applications of Tin Iv Oxide
Tin(IV) oxide in Chemical Sensing Technologies
This compound (SnO₂), a wide-bandgap n-type semiconductor, is a foundational material in the field of chemiresistive gas sensors due to its high sensitivity to a variety of oxidizing and reducing gases, chemical stability, and low cost. wjarr.comub.edu The operating principle of SnO₂-based sensors relies on the significant change in electrical conductivity that occurs when the sensor surface interacts with the surrounding atmosphere. frontiersin.org When exposed to air, oxygen molecules adsorb on the SnO₂ surface, trapping free electrons from the conduction band and forming a high-resistance electron depletion layer. core.ac.ukresearchgate.net The presence of a target gas initiates a chemical reaction with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band and thereby modulating the sensor's resistance. ub.edufrontiersin.org This measurable change in resistance serves as the sensing signal. Advanced research focuses on elucidating and manipulating the complex mechanisms governing this process to develop sensors with superior performance.
Gas Sensing Mechanisms of this compound Semiconductor Sensors
The detection capability of this compound sensors is rooted in several intricate physicochemical mechanisms that occur at the material's surface and at the interfaces between its constituent grains. These mechanisms dictate the sensor's sensitivity, selectivity, and response time.
Surface-Controlled Gas Sensing in this compound: Oxygen Chemisorption and Electron Transfer
The fundamental gas sensing mechanism of SnO₂ is a surface-controlled phenomenon initiated by the chemisorption of atmospheric oxygen. nih.gov When the SnO₂ sensor is heated in air to its operating temperature (typically 200-400 °C), oxygen molecules adsorb onto the semiconductor surface and capture free electrons from the n-type SnO₂'s conduction band. frontiersin.orgresearchgate.net This process forms various negatively charged oxygen ions (ionosorption), such as O₂⁻, O⁻, and O²⁻, with the dominant species depending on the operating temperature. nih.govnih.gov
The trapping of electrons creates an electron depletion layer near the surface, which significantly increases the sensor's electrical resistance. nih.govnih.gov The key reactions are:
O₂(gas) ↔ O₂(adsorbed)
O₂(adsorbed) + e⁻ → O₂⁻(adsorbed) (below 150°C) nih.gov
O₂⁻(adsorbed) + e⁻ → 2O⁻(adsorbed) (between 150-400°C)
O⁻(adsorbed) + e⁻ → O²⁻(adsorbed) (above 400°C)
When the sensor is exposed to a reducing gas like carbon monoxide (CO) or hydrogen (H₂), these gas molecules react with the chemisorbed oxygen ions on the SnO₂ surface. utas.edu.au This reaction releases the trapped electrons back into the conduction band of the SnO₂, decreasing the width of the depletion layer and consequently lowering the sensor's resistance. frontiersin.orgcore.ac.uk For an oxidizing gas like nitrogen dioxide (NO₂), the gas molecules can directly trap electrons from the surface, further increasing the depletion layer width and the sensor's resistance. nih.gov
Bifunctional Sensing Mechanisms in this compound Composite Nanofibers
To enhance sensing performance, particularly for gases like hydrogen (H₂), researchers have developed composite nanofibers combining SnO₂ with other metal oxides, such as Zinc oxide (ZnO). In SnO₂-ZnO composite nanofibers, a bifunctional sensing mechanism is proposed, leveraging the properties of both materials and the interfaces between them. nih.govacs.org
The mechanism involves the combined effects of two types of interfaces:
SnO₂-SnO₂ Homointerfaces: These are the standard grain boundaries within the SnO₂ nanograins, where sensing occurs via the potential barrier modulation described previously. nih.gov
ZnO-SnO₂ Heterointerfaces: At the junction between the n-type ZnO and n-type SnO₂ nanograins, heterojunctions are formed. These junctions create their own potential barriers due to the difference in work functions, further contributing to the sensor's resistance. acs.orgsemanticscholar.org
A key aspect of the bifunctional mechanism in H₂ sensing is a semiconductor-to-metallic transition that can occur on the surface of the ZnO nanograins upon exposure to H₂ gas. nih.govacs.org This transition, combined with the standard sensing reaction on the SnO₂ surface and the modulation of both homo- and heterointerface barriers, leads to a drastically enhanced sensor response compared to sensors made from either pure SnO₂ or pure ZnO.
Quasi-Molecular-Imprinting Mechanism in this compound Sensors for Selective Adsorption
A novel approach to improve sensor sensitivity and selectivity is the quasi-molecular-imprinting mechanism. This technique involves exposing the SnO₂ sensing material to the target gas (e.g., carbon monoxide) for an extended period during the fabrication process. mdpi.comnih.gov This "imprinting" process is believed to optimize the pore structure and surface sites of the SnO₂ nanomaterial to be more suitable for the adsorption and desorption of the specific target gas molecules. mdpi.com
The underlying principle is that the interaction between the target gas clusters and the SnO₂ material during this imprinting phase creates recognition sites or pathways that facilitate more efficient interaction with the same gas during sensing operations. mdpi.comresearchgate.net A sensor fabricated with this method (exposed to CO) demonstrated a quicker response and higher sensitivity to CO compared to an identical sensor that was only exposed to air during its fabrication. nih.gov This suggests that the imprinting process modifies the material's surface to enhance its affinity and reactivity towards a specific analyte.
Table 1: Comparison of SnO₂ Sensors Based on Imprinting Mechanism for CO Detection This table is generated based on findings from studies on quasi-molecular-imprinting.
| Feature | Sensor SA (Control - Air Exposed) | Sensor SC (Imprinted - CO Exposed) | Reference |
|---|---|---|---|
| Imprinting Gas | Air | Carbon Monoxide (CO) | nih.gov |
| BET Surface Area | 10.9 m²/g | 12.8 m²/g | researchgate.net |
| Average Pore Size | 20.3 nm | 17.5 nm | researchgate.net |
| Performance | Slower response, lower sensitivity | Quicker response, higher sensitivity | nih.gov |
Strategies for Enhanced Performance of this compound Gas Sensors
To overcome the limitations of pure SnO₂ sensors, such as insufficient selectivity and high operating temperatures, various strategies have been developed. These methods aim to modify the material's chemical and electronic properties to boost its sensing performance.
Key strategies include:
Doping with Metal Ions: Introducing foreign metal ions (e.g., Cobalt, Antimony, Copper) into the SnO₂ crystal lattice can alter its electronic properties, such as carrier concentration, and create crystal defects or oxygen vacancies. mdpi.comresearchgate.netresearchgate.net These changes can lead to lower sensor resistance, reduced operating temperature, and improved sensitivity and selectivity to specific gases. mdpi.comscientific.net For instance, Sb-doping can create a new shallow band level, facilitating electron transfer. mdpi.com However, an optimal doping concentration often exists, beyond which sensor performance may degrade. researchgate.net
Surface Decoration with Noble Metals: Decorating the SnO₂ surface with nanoparticles of noble metals like Platinum (Pt), Palladium (Pd), or Gold (Au) is a highly effective strategy. rsc.orgsemanticscholar.orgnih.gov These noble metals act as catalysts, enhancing the sensing performance through two primary mechanisms: frontiersin.orgresearchgate.netresearchgate.net
Chemical Sensitization: The metal nanoparticles facilitate the dissociation of gas molecules (spillover effect), increasing the rate of reaction on the SnO₂ surface and improving the response speed and sensitivity. researchgate.netnih.gov
Electronic Sensitization: Due to the difference in work functions, electrons are transferred between the noble metal particles and the SnO₂, which can widen the electron depletion layer and lead to a more pronounced resistance change upon gas exposure. frontiersin.orgnih.gov
Formation of Heterojunctions: Creating nanocomposites of SnO₂ with other metal oxides (e.g., ZnO, WO₃, Cr₂O₃, In₂O₃) forms heterojunctions at the interfaces of the different materials. nih.govresearchgate.net These p-n or n-n heterojunctions introduce additional potential barriers and depletion layers, which can be modulated by the target gas. acs.orgmdpi.com This synergistic effect often leads to significantly enhanced sensitivity, selectivity, and even allows for operation at lower temperatures. mdpi.commdpi.com For example, p-Cr₂O₃ nanoparticles on n-SnO₂ nanowires were shown to greatly improve the response to reducing gases. acs.org
Table 2: Overview of Performance Enhancement Strategies for SnO₂ Sensors
| Strategy | Modifier Example | Enhancement Mechanism(s) | Improved Parameter(s) | Reference(s) |
|---|---|---|---|---|
| Doping | Antimony (Sb) | Alters carrier concentration, creates new donor levels | Lower resistance, higher conductivity | mdpi.com |
| Doping | Cobalt (Co) | Modifies crystal structure, influences oxygen vacancies | Sensitivity (at low concentrations) | researchgate.net |
| Surface Decoration | Platinum (Pt), Palladium (Pd) | Catalytic dissociation (spillover), electronic sensitization | Sensitivity, Response speed, Lower operating temperature | frontiersin.orgiaea.orgresearchgate.net |
| Surface Decoration | Gold (Au) | Electronic sensitization, formation of heterogeneous interface | Sensitivity, Selectivity | rsc.orgsemanticscholar.org |
| Heterojunctions | Zinc Oxide (ZnO) | Creation of n-n heterojunctions, synergistic effects | Sensitivity, Selectivity | mdpi.com |
| Heterojunctions | Chromium(III) oxide (Cr₂O₃) | Creation of p-n heterojunctions, expanded depletion layer | Sensitivity to reducing gases | acs.org |
This compound as Anode Material for Lithium-Ion Batteries
This compound has been extensively investigated as a high-capacity alternative to the conventional graphite anode in lithium-ion batteries (LIBs). researchgate.net Graphite has a theoretical capacity of 372 mAh g⁻¹, whereas SnO₂ boasts a much higher theoretical capacity of 1494 mAh g⁻¹. researchgate.net This high capacity stems from a combination of conversion and alloying reactions with lithium. However, the practical application of SnO₂ anodes is hindered by significant challenges, most notably the massive volume changes that occur during the charge-discharge cycles. researchgate.netresearchgate.net
The electrochemical reaction between SnO₂ and lithium is a multi-step process. During the initial lithiation (discharge), SnO₂ undergoes an irreversible conversion reaction, followed by a reversible alloying reaction.
Conversion Reaction: this compound reacts with lithium ions to form metallic tin (Sn) nanoparticles dispersed in a lithium oxide (Li₂O) matrix. mdpi.com
SnO₂ + 4Li⁺ + 4e⁻ → Sn + 2Li₂O
Alloying Reaction: The newly formed metallic tin nanoparticles then reversibly alloy with additional lithium ions to form various LiₓSn alloys. The final phase can be up to Li₄.₄Sn. acs.org
Sn + xLi⁺ + xe⁻ ↔ LiₓSn (where x can be up to 4.4)
During the delithiation (charging) process, the LiₓSn alloy is de-alloyed to release lithium ions, and the metallic tin remains. The Li₂O matrix formed in the initial step is largely inactive in subsequent cycles but is thought to help buffer the volume changes of the tin particles. mdpi.com
The primary drawback of SnO₂ anodes is the enormous volume expansion, which can be as high as 300%, during the formation of the LiₓSn alloy. researchgate.netresearchgate.net This repeated expansion and contraction leads to several problems:
Pulverization: The mechanical stress causes the SnO₂ particles to crack and crumble. d-nb.info
Loss of Electrical Contact: The fractured particles can become electrically isolated from the current collector and each other, leading to a rapid loss of capacity. uwo.ca
Unstable SEI Layer: The volume changes cause the solid electrolyte interphase (SEI) layer to repeatedly break and reform, consuming lithium ions and electrolyte, which results in low coulombic efficiency. researchgate.net
To overcome these issues, a key strategy is to use nanosized SnO₂ particles. researchgate.netuwo.ca Nanoparticles are better able to withstand the strain of volume changes without fracturing. uwo.ca
One of the most successful and widely adopted strategies to mitigate volume expansion is to create composites of this compound nanoparticles with a carbonaceous matrix. researchgate.net The carbon component serves multiple critical functions:
Volume Buffer: The flexible and conductive carbon matrix acts as a mechanical buffer, accommodating the large volume changes of the SnO₂ particles during lithiation and delithiation, thus preventing pulverization. researchgate.netresearchgate.net
Prevention of Agglomeration: The carbon matrix physically separates the tin nanoparticles, preventing them from aggregating into larger particles during cycling, which would exacerbate the volume expansion problem. researchgate.netacs.org
Various forms of carbon have been used, including amorphous carbon coatings, graphene, and carbon nanotubes (CNTs). mdpi.com For example, a composite made by pyrolyzing a ditin citrate precursor yields SnO₂ nanocrystals encased in a flexible, porous carbon framework. acs.org This architecture enhances the reversibility of the Li₂O formation and suppresses particle fracturing. acs.org Such composites have demonstrated exceptional electrochemical performance, with high capacity retention over hundreds of cycles. researchgate.netacs.org
Table 2: Performance of Selected this compound-Carbon Composite Anodes
Table of Compounds
Mitigation Strategies for Volume Expansion and Pulverization in this compound Anodes
Doping for Improved Cycling Stability and Rate Capability of this compound Anodes
Doping this compound (SnO₂) with various elements has emerged as a crucial strategy to enhance its performance as an anode material for lithium-ion batteries. The primary goals of doping are to improve electrical conductivity, mitigate the large volume changes that occur during the alloying/de-alloying processes with lithium, and ultimately enhance cycling stability and rate capability.
One effective approach involves doping with fluorine to create fluorine-doped tin oxide (FTO). Nanocomposites of FTO and reduced graphene oxide (RGO) have demonstrated exceptional performance. These composites exhibit high structural stability during lithiation and delithiation. The conductive nature of FTO nanocrystals facilitates the formation of a stable and thin solid electrolyte interphase (SEI) film. As a result, FTO/RGO composite anodes have shown a high discharge capacity of 1439 mAhg⁻¹ after 200 cycles at a current density of 100 mAg⁻¹. Furthermore, they exhibit an impressive rate capacity of 1148 mAhg⁻¹ at a current density of 1000 mAg⁻¹ acs.org.
The introduction of tin into a silica matrix to form a porous silicon oxide@porous carbon@tin (SiO₂@Pc@Sn) composite has also proven beneficial. This unique three-dimensional structure provides fast ion transfer and high structural stability. As an anode, this composite delivers a reversible specific capacity of approximately 520 mAh·g⁻¹ and maintains excellent cycling stability over 100 cycles nih.gov. At various current densities, the SiO₂@Pc@Sn composite consistently outperforms bare SiO₂ and SiO₂@Pc, showcasing the positive impact of tin on the rate capability nih.gov.
Incorporating lithium into the SnO₂ structure has also been explored to enhance battery performance. A liquid-mix method has been utilized to produce lithium-doped SnO₂ nanoparticles with sizes ranging from 4 to 11 nm nih.gov. This doping strategy, along with the creation of mixed TiO₂ and SnO₂ materials, has demonstrated improved cyclability nih.gov.
Below is a data table summarizing the electrochemical performance of various doped and composite this compound-based anodes.
| Anode Material | Current Density | Reversible Capacity | Cycle Number | Capacity Retention | Reference |
| FTO/RGO | 100 mAg⁻¹ | 1439 mAhg⁻¹ | 200 | - | acs.org |
| FTO/RGO | 1000 mAg⁻¹ | 1148 mAhg⁻¹ | - | - | acs.org |
| SiO₂@Pc@Sn | 100 mA·g⁻¹ | ~650 mAh·g⁻¹ | 100 | ~87% | nih.gov |
| SiO₂@Pc@Sn | 1000 mA·g⁻¹ | ~520 mAh·g⁻¹ | - | - | nih.gov |
| Bare SiO₂ | 100 mA·g⁻¹ | ~400 mAh·g⁻¹ | 100 | - | nih.gov |
| h-SnLiₓ (20% Li) | - | ~600 mAh/g | - | - | nih.gov |
| h-SnLiₓ (30% Li) | - | ~500 mAh/g | - | - | nih.gov |
| Undoped h-SnO₂ | - | ~463 mAh/g | - | - | nih.gov |
Influence of Particle Size on Lithium Storage Performance and Coulombic Efficiency of this compound
The particle size of this compound nanomaterials plays a critical role in their electrochemical performance as anodes in lithium-ion batteries. A key challenge for SnO₂ anodes is the significant volume change, approximately 259%, that occurs during the insertion and extraction of lithium ions uwo.ca. This volume fluctuation can lead to cracking and pulverization of the anode material, resulting in a loss of electrical contact and poor cycling stability uwo.ca.
Research has consistently shown that reducing the particle size of SnO₂ can effectively mitigate these issues. Smaller nanoparticles can better accommodate the strain from volume changes, leading to improved structural integrity over repeated charge-discharge cycles. A comparative study of SnO₂ anodes with different particle sizes (approximately 10 nm, 30 nm, and 70 nm) demonstrated a clear correlation between smaller particle size and enhanced electrochemical performance uwo.ca. The anode with the smallest particle size (around 10 nm) exhibited the best cycling performance uwo.ca.
Furthermore, the coulombic efficiency, which is the ratio of charge output to charge input in a cycle, is also significantly influenced by particle size. After the initial cycles, SnO₂ anodes with smaller particle sizes maintain a coulombic efficiency close to 100%, which is higher than that of their larger counterparts uwo.ca. This indicates a more reversible and efficient lithium storage process in the smaller nanoparticles.
The table below presents a comparison of the electrochemical performance of this compound anodes with varying particle sizes.
| Particle Size | Initial Reversible Capacity (at 50 mA g⁻¹) | Reversible Capacity after 50 cycles (at 50 mA g⁻¹) | Initial Coulombic Efficiency |
| ~10 nm (SnO₂-I) | 440 mAh g⁻¹ | 530 mAh g⁻¹ (increased) | 61.5% |
| ~30 nm (SnO₂-II) | 393 mAh g⁻¹ | ~300 mAh g⁻¹ | 58.5% |
| ~70 nm (SnO₂-III) | 412 mAh g⁻¹ | ~150 mAh g⁻¹ | - |
Note: The increase in capacity for the ~10 nm particles over cycling is an interesting phenomenon that may be attributed to the activation of the material.
Interfacial Phenomena and Electrolyte Stability in this compound-Based Lithium-Ion Batteries
The performance and stability of this compound-based anodes are critically dependent on the interfacial phenomena occurring between the electrode surface and the electrolyte. A key aspect of this is the formation of a Solid Electrolyte Interphase (SEI), a passivation layer that forms on the anode surface during the initial charging cycles due to the electrochemical reduction of the electrolyte.
The composition and stability of the SEI layer are highly influenced by the type of electrolyte used. For instance, in a standard carbonate electrolyte (e.g., 1 M LiPF₆/EC-DEC), the SEI formed on a SnO₂ anode is composed of both inorganic and organic components mdpi.com. While this layer is necessary to prevent continuous electrolyte decomposition, it may not be robust enough to withstand the significant volume changes of the SnO₂ anode, leading to cracking and repeated SEI formation, which consumes lithium and contributes to capacity fading mdpi.com.
In contrast, ether-based electrolytes have been shown to form an inorganic-rich SEI, predominantly composed of lithium fluoride mdpi.com. This type of SEI is believed to be more mechanically robust and beneficial for maintaining the integrity of the electrode structure, thereby better accommodating the volume changes of the SnO₂ anode mdpi.com. A comparison of cycled SnO₂ electrodes in carbonate versus ether electrolytes revealed that the electrode in the ether electrolyte was more compact, while the one in the carbonate electrolyte was looser and more porous, suggesting a more stable SEI formation in the former mdpi.com.
The initial discharge curve of SnO₂ often exhibits a long plateau at around 0.8 V, which is largely attributed to the decomposition of the carbonate electrolyte and the formation of the SEI layer mdpi.com. This initial process is associated with a significant irreversible capacity loss.
Photocatalytic Applications of this compound
This compound is a promising semiconductor material for photocatalysis due to its chemical stability, non-toxicity, and cost-effectiveness. Its ability to generate electron-hole pairs under UV irradiation allows it to drive various redox reactions for environmental remediation.
Photocatalytic Degradation Mechanisms of Organic Pollutants and Nitrogen Oxides by this compound
The photocatalytic activity of this compound is harnessed for the degradation of a wide range of organic pollutants in water and the oxidation of harmful nitrogen oxides (NOx) in the atmosphere. The underlying mechanism involves a series of photo-induced redox reactions on the surface of the SnO₂ particles.
For organic pollutants, the degradation process is initiated by the photogenerated holes, which are powerful oxidizing agents. These holes can directly oxidize the organic molecules adsorbed on the SnO₂ surface. Alternatively, the holes can react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), which then attack and decompose the organic compounds. This process often proceeds through the formation of various intermediate products before complete mineralization to carbon dioxide and water. For example, the photocatalytic decomposition of phenol is known to proceed via hydroxylated compounds like catechol, hydroquinone, and pyrogallol acs.org.
In the case of nitrogen oxides, such as nitric oxide (NO), photocatalytic oxidation converts them into less harmful nitrates (NO₃⁻) nih.gov. This process is also driven by the reactive oxygen species generated on the catalyst surface. The photogenerated electrons and superoxide radicals (•O₂⁻) have been identified as playing a primary role in the photocatalytic oxidation of NO researchgate.net. The resulting nitrates can then be easily removed from the surface, for instance, by washing with water nih.gov.
The efficiency of these degradation processes is influenced by several factors, including the crystal structure and surface properties of the SnO₂ catalyst. For instance, modifying rutile TiO₂ with very small SnO₂ clusters has been shown to significantly enhance its UV-light activity for the degradation of organic water pollutants ucc.ie.
Electron-Hole Pair Generation and Reactive Oxygen Species (ROS) Formation on this compound
The fundamental process in the photocatalytic activity of this compound is the generation of electron-hole pairs upon absorption of photons with energy equal to or greater than its bandgap. When SnO₂ is irradiated with UV light, electrons in the valence band are excited to the conduction band, leaving behind positively charged holes in the valence band.
These photogenerated charge carriers then migrate to the surface of the photocatalyst, where they can initiate redox reactions with adsorbed species. The holes (h⁺) in the valence band are strong oxidizing agents and can react with water molecules (H₂O) or hydroxide ions (OH⁻) to form highly reactive hydroxyl radicals (•OH).
Simultaneously, the electrons (e⁻) in the conduction band can be transferred to adsorbed oxygen molecules (O₂), reducing them to superoxide radical anions (•O₂⁻). These superoxide radicals can further react to form other reactive oxygen species (ROS), such as hydroperoxyl radicals (•OOH) and hydrogen peroxide (H₂O₂).
The primary ROS involved in the photocatalytic degradation of pollutants by SnO₂ are hydroxyl radicals and superoxide radicals researchgate.net. The generation of these species is crucial for the oxidation of organic pollutants and nitrogen oxides. The crystalline/amorphous stacking structure of SnO₂ microspheres has been found to moderate the surface absorption competition between oxygen and NO gas, which contributes to the generation of ROS for the oxidation of NO to NO₃⁻ ions researchgate.net.
Charge Carrier Separation, Migration, and Recombination Dynamics in this compound Photocatalysts
The efficiency of a photocatalytic process is largely determined by the fate of the photogenerated electron-hole pairs. While the generation of these charge carriers is the initial crucial step, their subsequent separation, migration to the surface, and the prevention of their recombination are paramount for effective photocatalysis.
Charge Carrier Separation and Recombination: After generation, the electron and hole can recombine, releasing the absorbed energy as heat or light, which is a non-productive pathway that diminishes the photocatalytic efficiency. The rate of recombination is a critical factor limiting the performance of many photocatalysts, including this compound. To enhance photocatalytic activity, it is essential to promote the separation of electrons and holes and inhibit their recombination.
Strategies to Enhance Charge Carrier Dynamics: Several strategies are employed to improve charge carrier separation and migration in this compound photocatalysts. One common approach is the creation of heterojunctions by combining SnO₂ with other semiconductor materials. The differing band energy levels of the two materials can create an internal electric field at the interface, which drives the spatial separation of electrons and holes, thereby reducing recombination. For example, modifying rutile TiO₂ with SnO₂ clusters has been shown to enhance charge separation through bulk-to-surface interfacial electron transfer ucc.ie.
The lifetime of the charge carriers is a key indicator of the efficiency of charge separation. Longer charge carrier lifetimes increase the probability that the electrons and holes will reach the surface and initiate the desired chemical reactions. Techniques such as transient absorption spectroscopy can be used to study the dynamics of these charge carriers on timescales ranging from microseconds to seconds acs.orgedinst.com. Research on mixed lead-tin perovskite films has shown that suppressing the oxidation of Sn(II) to Sn(IV) can lead to significantly longer charge carrier lifetimes, exceeding 7 µs nih.gov. This highlights the importance of controlling the material's chemistry to optimize its photocatalytic performance.
Role of Oxygen Vacancies and Defect States in Enhancing this compound Photocatalytic Activity
The photocatalytic efficacy of this compound (SnO₂) is intrinsically linked to its electronic structure and the presence of crystalline defects. Among these, oxygen vacancies and other defect states play a pivotal role in modulating the material's photoactivity. These defects, which can be introduced during synthesis or through post-synthesis treatments, create new energy levels within the band gap of SnO₂.
Oxygen vacancies, in particular, can act as electron traps, capturing photogenerated electrons. This process is crucial as it effectively hinders the rapid recombination of electron-hole pairs, which is a primary limiting factor in photocatalysis. By trapping electrons, oxygen vacancies prolong the lifetime of charge carriers, allowing more holes to migrate to the catalyst's surface and participate in oxidation reactions. Furthermore, these trapped electrons can react with adsorbed oxygen molecules to produce superoxide radicals, another key species in the degradation of pollutants.
Defect states also influence the electronic band structure of this compound. The introduction of homogeneous oxygen vacancies can lead to a desirable electronic structure characterized by a narrowed bandgap and an increased valence band width. A narrowed bandgap allows the material to absorb a broader range of light, including parts of the visible spectrum, thereby increasing the number of photons that can initiate the photocatalytic process. An increased valence band width facilitates more efficient charge transfer and separation. Studies have demonstrated that defect-rich SnO₂ exhibits superior visible-light photocatalytic activity, achieving complete photodegradation of pollutants like methyl orange in significantly reduced times.
Strategies for Enhancing this compound Photocatalytic Efficiency
Nanostructure Design and Morphology Control for Optimized Light Absorption in this compound
The photocatalytic performance of this compound is highly dependent on its physical characteristics, including particle size, surface area, and morphology. Controlling these features at the nanoscale is a key strategy for optimizing light absorption and, consequently, enhancing photocatalytic efficiency. Different morphologies, such as nanoparticles, nanoflowers, and nanorods, can be synthesized through methods like hydrothermal processes by adjusting precursor concentrations.
The rationale behind morphology control lies in several interconnected factors:
Surface Area: Three-dimensional hierarchical nanostructures, like nanoflowers assembled from nanosheets, offer a high specific surface area. nih.gov A larger surface area provides more active sites for the adsorption of reactant molecules and for photocatalytic reactions to occur. aip.org
Light Harvesting: The unique architecture of different nanostructures can improve light-harvesting efficiency. For instance, hierarchical structures can cause multiple scattering of incident light within the material, increasing the photon path length and the probability of absorption.
Quantum Confinement: As the size of SnO₂ nanocrystals decreases to the nanometer scale, quantum confinement effects can become significant. This can lead to a widening of the band gap, observed as a blue shift in the UV-Vis absorption spectra, which influences the redox potential of the photogenerated charge carriers. aip.org
Research has shown a direct correlation between the morphology of SnO₂ and its photocatalytic activity. For example, in a study comparing nanoparticles, nanoflowers, and nanorods, the nanoparticles synthesized under specific conditions exhibited the highest photolytic activity. aip.org This superior performance was attributed to their small size, large surface area, and a high density of defect-related energy states that promote efficient charge separation. aip.org
| SnO₂ Morphology | Synthesis Precursor Ratio (M NaOH : M SnCl₄) | Key Characteristics | Relative Photocatalytic Activity |
| Nanoparticles | 4:1 | Tiny size, large surface area, abundant defects | Highest |
| Nanoflowers | 6:1 | Hierarchical structure, high porosity | Moderate |
| Nanorods | 10:1 | Anisotropic shape | Lower |
This table is based on findings from a study on the influence of morphology on the photocatalytic activities of SnO₂. aip.org
Doping with Metal Ions for Extended Spectral Response and Enhanced Charge Separation in this compound Photocatalysts
A significant limitation of pure this compound is its wide band gap (approximately 3.6 eV), which restricts its photocatalytic activity primarily to the UV region of the electromagnetic spectrum. researchgate.net Doping the SnO₂ lattice with specific metal or non-metal ions is an effective strategy to overcome this limitation. This process, known as band gap engineering, aims to modify the electronic structure of the material to enhance its performance under visible light.
Doping can achieve several beneficial effects:
Extended Spectral Response: Introducing dopant ions creates new energy levels within the band gap of SnO₂. This allows the material to absorb lower-energy photons from the visible light spectrum, which constitutes a much larger portion of solar radiation than UV light. For instance, self-doping with Sn²⁺ ions has been shown to red-shift the absorption of SnO₂ into the visible region, resulting in a deep-yellow colored material with exceptionally high visible-light photocatalytic performance. acs.orgnih.gov
Enhanced Charge Separation: Dopants can act as trapping sites for either electrons or holes, which helps to prevent their recombination. By effectively separating the charge carriers, their lifetime is extended, increasing the probability that they will participate in redox reactions on the catalyst surface. nih.gov Co-doping with multiple ions, such as Cobalt (Co) and Niobium (Nb), can create a synergistic effect, leading to a suitable conduction band minimum for better reduction capacity and lower electron-hole recombination rates. researchgate.net
Various dopants have been investigated for enhancing the photocatalytic properties of SnO₂. Nitrogen doping has been used to improve the degradation of organic dyes. Similarly, doping with cations like Sn²⁺ has been shown to tune the valence band structure, inducing visible-light photocatalytic activity for hydrogen production. researchgate.net The concentration of the dopant is a critical parameter; an optimal doping level is required to maximize photocatalytic activity, as excessive doping can introduce too many defect sites that may act as recombination centers. acs.org
| Dopant | Effect on SnO₂ | Observed Improvement |
| Sn²⁺ (self-doping) | Red-shifts absorption to the visible region, creates oxygen vacancies. acs.orgnih.gov | Complete photodegradation of methyl orange in 15 minutes under visible light. acs.org |
| Cobalt (Co) | Enhances visible light absorption and catalytic activity. iipseries.org | Improved photodegradation of organic dyes like green dye. iipseries.org |
| Cobalt (Co) & Niobium (Nb) (co-doping) | Lowers electron-hole recombination rates, improves reduction capacity. researchgate.net | 99% degradation of methylene blue dye in 30 minutes under direct sunlight. researchgate.net |
| Nitrogen (N) | Enhances degradation of organic dyes. | Increased rate of photocatalytic degradation of basic fuchsin. |
Heterojunction and Composite Formation with Other Semiconductors for this compound Photocatalysis
Constructing heterojunctions by interfacing this compound with other semiconductors is a highly effective strategy to improve photocatalytic efficiency. A heterojunction is an interface between two dissimilar semiconductor materials with different band structures. nih.gov When SnO₂ forms an intimate contact with another semiconductor, a built-in electric field is established at the interface due to the difference in their Fermi levels. This internal electric field is instrumental in promoting the separation of photogenerated electron-hole pairs.
Upon irradiation, electrons and holes are generated in both semiconductors. The internal electric field at the junction directs the flow of these charge carriers. For example, in a p-n heterojunction, such as between p-type Nickel(II) oxide (NiO) and n-type SnO₂, electrons tend to move from the n-type material (SnO₂) to the p-type material (NiO), while holes move in the opposite direction. tandfonline.com This spatial separation of electrons and holes significantly reduces their recombination probability, thereby increasing the quantum efficiency of the photocatalytic process. tandfonline.com
The formation of heterojunctions can also broaden the light absorption range of the composite material. By combining SnO₂ with a semiconductor that has a smaller band gap (e.g., Bismuth oxybromide or Selenium), the resulting heterostructure can absorb visible light, which would not be possible for pure SnO₂. acs.orgmdpi.com
Examples of SnO₂-based heterojunctions include:
SnO₂/Titanium(IV) oxide (TiO₂): This combination improves charge separation due to the potential difference between the two materials, leading to an increased lifetime of charge carriers and enhanced photocatalytic activity compared to bare SnO₂. mdpi.comsemanticscholar.org
SnO₂/Bismuth oxybromide (BiOBr): This p-n heterojunction extends light absorption into the visible range and the internal electric field promotes the migration of photogenerated electrons from BiOBr to SnO₂, enhancing charge separation. acs.org
SnO₂/Selenium (Se): This composite extends light absorption up to 550 nm. The band alignment allows electrons to move from Se to SnO₂, while holes remain in Se, prolonging the excited state lifetime. mdpi.com
SnO₂/Zinc Selenide (ZnSe): SnO₂ quantum dots on a ZnSe substrate create a type II band alignment system that enhances charge separation and boosts visible-light photocatalytic activity. nih.gov
The effectiveness of the heterojunction is highly dependent on the quality of the interface between the two materials. A well-formed, intimate contact is necessary to ensure efficient charge transfer. nih.gov
Biomedical Research Applications of this compound Nanomaterials (In Vitro Studies)
Antimicrobial Mechanisms of this compound Nanoparticles (In Vitro Bacterial Studies)
In vitro studies have demonstrated that this compound nanoparticles (SnO₂-NPs) possess significant antimicrobial activity against a range of pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species. brieflands.comjacsdirectory.comnih.govnih.gov The primary mechanism underlying this antibacterial action is the induction of oxidative stress through the generation of reactive oxygen species (ROS). brieflands.commdpi.comnih.gov
The process begins when SnO₂-NPs interact with the bacterial cell wall. This interaction can lead to the release of ions and the generation of ROS on the nanoparticle surface. mdpi.com ROS are highly reactive molecules, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). brieflands.com These species can cause severe damage to critical cellular components:
Membrane Damage: ROS can attack the lipids in the bacterial cell membrane, leading to lipid peroxidation. This disrupts membrane integrity, increases its permeability, and ultimately leads to the leakage of intracellular contents and cell death.
DNA Damage: ROS that penetrate the cell can interact with and damage the bacterial DNA, causing mutations and inhibiting replication, which is lethal to the bacterium. mdpi.com
Protein Inactivation: Oxidative attack on proteins can lead to their denaturation and inactivation, disrupting essential metabolic pathways and cellular functions.
The photocatalytic nature of SnO₂ can enhance its antibacterial activity. When exposed to UV light, the large band gap of SnO₂ allows it to absorb photons, generating electron-hole pairs. brieflands.com These charge carriers migrate to the surface and react with water and oxygen to produce a greater quantity of ROS, thereby improving the bactericidal effect compared to dark conditions. brieflands.com However, it is noteworthy that SnO₂-NPs also exhibit antibacterial activity in the absence of light, which is attributed to the generation of ROS through surface chemical reactions. brieflands.com
Studies have often observed a differential in activity between Gram-negative and Gram-positive bacteria. SnO₂-NPs have shown higher activity against E. coli (Gram-negative) than S. aureus (Gram-positive). jacsdirectory.comresearchgate.net This is often attributed to differences in their cell wall structure. The thick peptidoglycan layer in Gram-positive bacteria may offer more resistance to nanoparticle penetration or interaction, whereas the relatively thin peptidoglycan layer and outer membrane of Gram-negative bacteria might be more susceptible to disruption. jacsdirectory.com The negative surface charge of Gram-negative bacteria may also facilitate electrostatic attraction to positively charged nanoparticles, enhancing the interaction. jacsdirectory.commdpi.com
| Bacterial Strain | Gram Type | Zone of Inhibition (100 µg/mL SnO₂-NPs) |
| Escherichia coli | Negative | 22 mm |
| Staphylococcus aureus | Positive | 18 mm |
This table presents comparative data on the inhibitory action of SnO₂ nanoparticles against different bacterial types from an in vitro study. jacsdirectory.com
Anticancer Efficacy of this compound Nanoparticles (In Vitro Cancer Cell Line Studies)
This compound (SnO₂) nanoparticles have emerged as a subject of significant interest in nanomedicine due to their unique physicochemical properties. nih.govresearchgate.net Research has increasingly focused on their potential as anticancer agents, with numerous in vitro studies investigating their cytotoxic effects on various cancer cell lines. brieflands.comnih.gov These studies have demonstrated that SnO₂ nanoparticles can selectively induce cell death in cancerous cells while exhibiting lower toxicity towards normal, noncancerous cells. brieflands.comresearchgate.net
The primary mechanism underlying the anticancer activity of SnO₂ nanoparticles is the induction of oxidative stress. nih.govfao.org These nanoparticles have been shown to provoke the generation of reactive oxygen species (ROS) and hydrogen peroxide (H₂O₂) within cancer cells. nih.gov This surge in oxidative stress leads to lipid peroxidation and the depletion of crucial intracellular antioxidants like glutathione (GSH). nih.gov The resulting imbalance in the cellular redox state triggers a cascade of events culminating in apoptosis, or programmed cell death. nih.govbrieflands.com
Studies have confirmed this apoptotic pathway by observing key cellular changes. For instance, treatment with SnO₂ nanoparticles has been shown to cause a reduction in mitochondrial membrane potential, cell cycle arrest, and morphological changes in cancer cells. nih.govfao.org Furthermore, molecular analysis has revealed that SnO₂ nanoparticles can modulate the expression of key apoptotic genes, such as decreasing the expression of the anti-apoptotic gene Bcl-2 and increasing the expression of the pro-apoptotic gene Bax. brieflands.comresearchgate.net
The cytotoxic effect of SnO₂ nanoparticles is typically dose-dependent, meaning that their ability to suppress the viability of cancer cells increases with concentration. brieflands.comresearchgate.net A notable finding across several studies is the differential cytotoxicity of these nanoparticles. For example, SnO₂ nanoparticles have been found to be significantly more cytotoxic against human cervical cancer cells (HeLa) and breast cancer cells (MCF-7) compared to normal fibroblast cells (L929) and normal human lung fibroblast cells, respectively. brieflands.com This selective action against cancerous cells is a promising characteristic for potential therapeutic applications. brieflands.comresearchgate.net The anticancer properties of SnO₂ nanoparticles have been investigated against a range of human cancer cell lines, including those from colorectal (HCT116), lung (A549), and hepatocellular (HepG2) cancers. brieflands.com
| Cancer Cell Line | Cancer Type | Observed Effects | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | Dose-dependent suppression of viability; induction of apoptosis; decreased Bcl-2 and increased Bax expression. More cytotoxic against HeLa than normal L929 fibroblast cells. | brieflands.comresearchgate.net |
| MCF-7 | Breast Cancer | Induction of oxidative stress via ROS generation; cell viability reduction; cell cycle arrest; low mitochondrial membrane potential. More cytotoxic than against normal human lung fibroblast cells. | nih.govbrieflands.comfao.org |
| A549 | Lung Cancer | Induction of toxicity through ROS formation and apoptotic cell death. | brieflands.com |
| HCT116 | Colorectal Cancer | Induction of toxicity through ROS formation and apoptotic cell death. | brieflands.com |
| HepG2 | Hepatocellular Cancer | Demonstrated anticancer properties. | brieflands.com |
Application of this compound Nanostructures in Biosensors for Exhaled Volatile Organic Compounds
The analysis of volatile organic compounds (VOCs) in exhaled breath is a rapidly advancing field for non-invasive disease diagnosis. nih.gov this compound (SnO₂) nanostructures are prominent materials in the development of chemiresistive sensors for detecting these VOC biomarkers due to their high sensitivity, fast response, and operational simplicity. xmu.edu.cnfrontiersin.org The sensing mechanism relies on changes in the electrical conductivity of the SnO₂ material upon interaction with target VOCs. xmu.edu.cn When the sensor is exposed to air, oxygen molecules adsorb onto the SnO₂ surface and capture electrons, creating a resistive state. When target VOCs are introduced, they react with the adsorbed oxygen, releasing the trapped electrons back to the SnO₂, thereby decreasing resistance and generating a detectable signal. xmu.edu.cnnih.gov
The performance of SnO₂-based sensors is highly dependent on the morphology of the nanostructures, as a larger surface-area-to-volume ratio provides more active sites for gas adsorption and reaction. frontiersin.org Researchers have developed various SnO₂ nanostructures, including nanoparticles, hollow spheres, nanofibers, and flower-like structures, to enhance sensing capabilities. frontiersin.orgfrontiersin.orgmdpi.com For example, sensors using highly porous SnO₂ fibers have shown a significantly higher response to acetone compared to those with dense-packed fibers. xmu.edu.cn Similarly, hollow cage-frame-type nanostructures have demonstrated superior response characteristics compared to solid or porous nanoparticles for detecting VOCs like ethanol, methanol, acetone, toluene, and formaldehyde. researchgate.netfao.org
To further improve sensitivity, selectivity, and operating conditions, SnO₂ nanostructures are often modified through doping or surface functionalization. mdpi.com
Ion Doping: Doping the SnO₂ lattice with ions such as Yttrium (Y) or Cerium (Ce) can create smaller nanoparticles and more porous structures, increasing the specific surface area and providing more active sites for VOC adsorption. frontiersin.orgfrontiersin.org
Noble Metal Modification: The addition of noble metals like Platinum (Pt), Palladium (Pd), Gold (Au), or Silver (Ag) can enhance sensor performance. frontiersin.orgama-science.org These metals act as catalysts, facilitating the dissociation and reaction of gas molecules on the sensor surface. nih.govama-science.org For instance, Ag-modified SnO₂ nanoparticles have shown an improved ability to detect formaldehyde. frontiersin.org
Metal Oxide Composites: Creating heterojunctions by combining SnO₂ with other metal oxides, such as Zinc oxide (ZnO) or Bismuth(III) oxide (Bi₂O₃), can modulate the electronic properties at the interface and improve sensing performance. nih.govmdpi.com A hollow SnO₂/ZnO cube sensor, for example, displayed excellent sensitivity and selectivity towards formaldehyde. nih.gov
These advanced SnO₂-based sensors are capable of detecting specific VOCs that are known biomarkers for various diseases, including acetone for diabetes and formaldehyde and toluene for certain types of cancer. nih.govxmu.edu.cn
| Target VOC | Associated Condition (Biomarker) | SnO₂ Nanostructure/Modification | Key Findings | Reference |
|---|---|---|---|---|
| Acetone | Diabetes | Porous SnO₂ fibers, Ce-doped SnO₂ | Porous fibers show a 51-fold higher response than dense fibers. Ce-doping provides more active sites for acetone reaction. | xmu.edu.cnfrontiersin.org |
| Formaldehyde | Oral/Lung Cancer | Hollow SnO₂/ZnO cubes, Ag-modified SnO₂, Y-doped SnO₂ | Hollow SnO₂/ZnO cubes showed excellent sensitivity and selectivity. Ag modification and Y-doping enhance detection capabilities. | nih.govnih.govfrontiersin.org |
| Toluene | Lung Cancer/Gingivitis | Hollow SnO₂ nanostructures | Hollow structures are effective for detecting toluene. | nih.govxmu.edu.cnresearchgate.net |
| Ethanol | General/Metabolic state | Hollow SnO₂ nanostructures, Ag-doped ZnO/SnO₂ hollow nanofibers | Hollow structures and Ag-doping provide high selectivity and rapid response. | nih.govresearchgate.net |
| Nonanal | Lung Cancer | Pt, Pd, Au-loaded SnO₂ | Noble metal loading assists in the combustion of nonanal molecules, improving sensor response. | ama-science.org |
Theoretical and Computational Studies of Tin Iv Oxide
Density Functional Theory (DFT) Calculations for Tin(IV) oxide Systems
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study various aspects of this compound, from its fundamental electronic properties to its behavior in the presence of defects, dopants, and adsorbates.
DFT calculations are instrumental in determining the electronic band structure of materials. For this compound, these calculations have been crucial in understanding its semiconductor properties. The valence band is primarily composed of O 2p orbitals, while the conduction band is mainly formed by unoccupied Sn 5s orbitals researchgate.net. Standard DFT functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are known to underestimate the band gap of semiconductors. Nevertheless, they provide a good qualitative description of the band structure. More advanced hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have been shown to predict band gap values for SnO₂ that are in better agreement with experimental data researchgate.net.
The nature of the band gap in SnO₂, whether it is direct or indirect, is a key parameter for its application in optoelectronic devices. Theoretical investigations using DFT help to clarify the dispersion relationship between energy and wave vector in the Brillouin zone to determine the positions of the valence band maximum and conduction band minimum uobaghdad.edu.iq. While it is widely accepted that SnO₂ has a wide band gap of around 3.6 eV, DFT studies contribute to a more nuanced understanding of its electronic transitions researchgate.netillinois.edu.
Native point defects, such as oxygen vacancies and tin interstitials, are thought to play a significant role in the conductivity of this compound. DFT calculations have been employed to determine the formation energies of these defects, which is crucial for understanding their stability and concentration under different processing conditions ucl.ac.uk. Early computational studies suggested that oxygen vacancies and tin interstitials have low formation energies, indicating their prevalence in the material ucl.ac.uk.
However, there has been some debate in the scientific literature regarding the nature of the oxygen vacancy. While some studies using LDA-DFT calculations suggested it creates shallow donor levels, contributing to conductivity, other studies using hybrid functionals have indicated that the oxygen vacancy is a deep donor ucl.ac.uk. These discrepancies highlight the importance of the chosen computational methodology. DFT studies have also investigated the formation energies of other defects like tin antisites, which have been found to have high formation energies and are therefore less likely to be a source of conductivity ucl.ac.uk. The stability of defects is often presented as a function of the oxygen chemical potential, providing a theoretical basis for understanding how defect concentrations can be controlled by varying the oxygen partial pressure during synthesis or operation.
The application of this compound in gas sensors is intrinsically linked to the adsorption of gas molecules on its surface. DFT calculations have provided atomic-level insights into these adsorption processes. A key finding from numerous computational studies is that surface oxygen vacancies are the preferred adsorption sites for many gases ucl.ac.uk. Stoichiometric surfaces of SnO₂ often show weak interactions with gas molecules ucl.ac.uk.
DFT studies have investigated the adsorption of various gases, including oxygen (O₂), carbon monoxide (CO), and nitrogen oxides (NOx), on different crystallographic surfaces of SnO₂, such as the (110) and (101) surfaces ucl.ac.uk. These calculations can determine the most stable adsorption configurations, adsorption energies, and the charge transfer between the gas molecule and the SnO₂ surface. For instance, on a reduced (110) surface, an oxygen molecule can adsorb at a bridging oxygen vacancy, forming a peroxide-like species ucl.ac.uk. Subsequent reactions of combustible gases like CO and NO with this adsorbed oxygen have also been modeled, elucidating the sensing mechanism at a fundamental level ucl.ac.uk.
Doping is a common strategy to enhance the electrical conductivity and other properties of this compound for applications such as transparent conducting oxides. DFT calculations have been widely used to study the effects of various dopants on the structural and electronic properties of SnO₂. These studies can predict how dopant atoms are incorporated into the SnO₂ lattice (e.g., substitutionally or interstitially) and how they alter the electronic band structure and density of states researchgate.netresearchgate.net.
For example, DFT studies have investigated doping with elements such as nitrogen, niobium, and tantalum, comparing their effects when substituting for oxygen or tin atoms researchgate.net. The introduction of dopants can lead to changes in lattice parameters and the creation of new energy levels within the band gap, which can significantly increase the charge carrier concentration and, consequently, the conductivity of the material iiste.orgresearchgate.net. DFT calculations can also explore the effects of co-doping, providing theoretical guidance for designing new SnO₂-based materials with tailored properties researchgate.netdiva-portal.org.
Many-Body Perturbation Theory Approaches (e.g., GW Approximation, Bethe-Salpeter Equation) for Optical Properties of this compound
While DFT is a powerful tool for ground-state properties, accurately predicting excited-state properties, such as optical absorption spectra, often requires more advanced theoretical methods. Many-Body Perturbation Theory (MBPT) offers a framework for such calculations. The GW approximation, a method within MBPT, is considered the state-of-the-art for calculating quasiparticle band structures and provides band gaps in much better agreement with experimental values than standard DFT unibo.itutwente.nl.
For this compound, the GW approximation has been instrumental in resolving long-standing discrepancies between theoretical predictions and experimental observations of its optical properties illinois.edu. To accurately describe the optical absorption spectra, it is often necessary to go beyond the GW approximation and include electron-hole interactions (excitonic effects). This is achieved by solving the Bethe-Salpeter Equation (BSE) illinois.eduunibo.itchemrxiv.org. Calculations combining the GW approximation and the BSE have successfully explained the highly anisotropic onsets of absorption in SnO₂ in terms of dipole-allowed direct transitions near the valence-band maximum illinois.edu. These advanced computational techniques provide a detailed and accurate picture of the optical response of this compound.
Atomistic Simulations and Interatomic Potential Models for this compound Defect Structures and Energetics
For large-scale simulations involving a large number of atoms, such as the study of extended defects or complex defect interactions, DFT calculations can become computationally prohibitive. In such cases, atomistic simulations based on interatomic potentials provide a computationally efficient alternative. These potentials are mathematical functions that describe the energy of a system as a function of the positions of its atoms ukaea.uknist.gov.
Interatomic potential models for this compound have been developed to study a range of properties, including defect structures and their energetics ucl.ac.uk. These models can be used in molecular dynamics or Monte Carlo simulations to investigate phenomena that occur over larger length and time scales than are accessible with DFT. For instance, interatomic potential-based calculations have been used to model point defects in SnO₂, providing defect formation energies that are comparable to those obtained with DFT ucl.ac.uk. These methods are particularly useful for studying the morphology and evolution of defect clusters, which can be important in understanding the behavior of materials under irradiation arxiv.orgresearchgate.net.
Machine Learning Approaches Integrated with DFT for Predictive Modeling of this compound Properties
The integration of machine learning (ML) with Density Functional Theory (DFT) has emerged as a powerful strategy to accelerate the discovery and design of novel materials with desired properties. This combined approach leverages the high accuracy of DFT calculations to generate robust datasets for training ML models, which can then predict material properties with significantly reduced computational cost. In the context of this compound (SnO₂), this synergy is particularly valuable for exploring its diverse applications in electronics, catalysis, and sensing.
Machine learning models, when trained on DFT-derived data, can effectively learn the complex relationships between the atomic structure and the material's electronic, optical, and chemical properties. This predictive capability allows for rapid screening of a vast number of potential structures and compositions, a task that would be computationally prohibitive using DFT alone.
One prominent area of research involves the prediction of the electronic properties of tin oxide alloys (SnOₓ) as a function of oxygen concentration. These properties are critical for applications in photosensors and photovoltaic devices. In a notable study, a predictive model was developed by first creating a database of over 100 data points using DFT calculations to model the effect of varying oxygen content on the electrical properties of SnOₓ. The band structure calculations were performed using the generalized gradient approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) functional, as well as the Heyd–Scuseria–Ernzerhof (HSE06) hybrid functional to ensure accuracy.
This DFT-generated dataset was then used to train a machine learning model, specifically a long-short term memory (LSTM) neural network. The trained model was then capable of rapidly predicting key electrical parameters, such as the band-gap energy and the material type (metal, p-type, or n-type), based on the oxygen concentration. The predictions from the machine learning model showed a strong correlation with the initial DFT calculations, demonstrating the efficacy of this combined DFT-ML approach.
The research findings indicate that the band gap of tin oxide increases with higher oxygen content, reaching a value of 3.56 eV for oxygen-rich SnO₂. This tunability of the band gap is crucial for developing devices like ultraviolet photodetectors and gas sensors. The introduction of oxygen induces variations in the bond angles due to the disorder of the octahedra, which in turn increases the band gap values.
The successful application of this integrated approach provides a framework for the accelerated development of new, highly efficient materials for microelectronic applications. By accurately predicting material properties, the DFT-ML synergy offers crucial guidance for the experimental fabrication of SnO₂-based devices.
Detailed Research Findings
The integration of machine learning with DFT has yielded significant insights into the properties of this compound. A key area of investigation has been the influence of oxygen concentration on the electronic characteristics of tin oxide (SnOₓ).
First-principles calculations have been instrumental in establishing a foundational dataset for these studies. DFT calculations reveal that the band gap of SnOₓ is highly dependent on the oxygen content. For instance, oxygen-rich SnO₂ is shown to have a wide and direct band gap of 3.56 eV at the G symmetric point. This property makes it a promising material for applications in ultraviolet photodetectors and gas sensors. The underlying mechanism for this band gap modulation is attributed to the introduction of oxygen, which causes disorder in the octahedral structure and alters the bond angles.
A machine learning model, specifically a long-short term memory (LSTM) neural network, was trained on a dataset of over 100 DFT-calculated data points. This model was designed to predict both the band-gap energy and the material's conductive type (metal, p-type, or n-type) as a function of oxygen concentration. The predictive performance of the ML model was found to be in good agreement with the DFT calculations, validating the combined approach as a reliable tool for materials property prediction.
To address challenges in the ML modeling process, such as data drift and class imbalance, adaptive learning rules were employed for the LSTM network. Furthermore, the synthetic minority over-sampling technique was utilized to resolve class imbalance issues in the dataset.
The following interactive data table provides a representative comparison of DFT-calculated and machine learning-predicted band gap values for this compound at varying oxygen concentrations, illustrating the strong correlation achieved.
This predictive capability is a significant step towards the rapid and efficient design of novel materials for advanced electronic and sensing applications.
Q & A
Q. How should researchers address discrepancies in reported bandgap values for this compound?
- Approach : Compare synthesis methods (e.g., CVD vs. hydrothermal) and precursors (tin oxalate vs. chloride), as these influence crystallinity and defect states . Use Tauc plots derived from UV-Vis absorption data to calculate bandgap values and validate with XPS for surface composition .
Advanced Research Questions
Q. What strategies optimize defect engineering in this compound for enhanced charge storage?
- Design : Introduce vacancy defects via sulfur-deficient conditions during synthesis (e.g., adjusting thiourea ratios) or post-annealing in inert atmospheres .
- Mechanistic Insight : Defects act as ion transport channels and stress buffers during cycling, improving capacity retention. Validate via TEM for lattice irregularities and DFT simulations to map defect-related energy states .
Q. How can computational methods complement experimental studies of this compound’s electronic properties?
- DFT Applications : Use B3LYP hybrid functionals to model band structure, density of states, and defect formation energies. Compare computed bandgaps with experimental UV-Vis/XPS data .
- Validation : Correlate simulated adsorption energies (e.g., Li+ on SnO₂ surfaces) with cyclic voltammetry results .
Q. What methodologies resolve contradictions in catalytic activity data for this compound-based composites?
- Root Cause Analysis : Evaluate differences in surface area (BET analysis), active site accessibility (TEM), and interfacial conductivity (EIS). For example, graphene encapsulation in SnS₂/HGF composites enhances electron transfer, explaining higher activity vs. bare SnO₂ .
- Statistical Frameworks : Apply ANOVA to compare catalytic performance across synthesis batches and reject outliers via Grubbs’ test .
Q. How can researchers design experiments to probe this compound’s stability under operational conditions?
- Accelerated Testing : Perform long-term cycling at elevated current densities (e.g., 800 mA g⁻¹ for 500 cycles) and monitor capacity decay .
- Post-Mortem Analysis : Use XPS to detect surface oxidation and SEM to identify particle aggregation or cracking .
Methodological Best Practices
- Data Presentation : Include raw data tables in appendices and processed data (e.g., normalized capacities) in main text. Use error bars and statistical significance markers in figures .
- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals over patents) and use tools like Web of Science for citation tracking .
- Ethical Reporting : Disclose conflicts of interest (e.g., precursor supplier partnerships) and cite all data sources, including negative results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
